Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-
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Overview
Description
Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is a complex organic compound that belongs to the class of benzoic acids and imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- typically involves multi-step reactions. One common approach is the condensation of appropriate precursors followed by cyclization and functionalization steps. For instance, the synthesis might start with the preparation of an imidazo[1,2-a]pyrazine core, which is then functionalized with a benzoic acid moiety and a methylamino group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have comparable chemical properties.
Imidazo[1,2-a]pyrazines: These are closely related and often studied alongside benzoic acid derivatives.
Benzoic Acid Derivatives: Other derivatives of benzoic acid with different substituents can have similar but distinct properties .
Uniqueness
What sets benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- apart is its specific combination of functional groups and structural features. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
787590-91-4 |
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Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid |
InChI |
InChI=1S/C14H12N4O2/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-2-4-10(5-3-9)14(19)20/h2-8H,1H3,(H,15,16)(H,19,20) |
InChI Key |
FNZZXLPDGMXAFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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